Photo-Ring Expansion in Primary Amines
The presence of a 6-methoxy group on the 8-azidoquinoline scaffold leads to a remarkable and quantifiable increase in the yield of pyridoazepine products during photo-induced ring expansion in primary amines [1]. In a direct comparison, the total yield of desired azepine and ortho-diamine products from the photolysis of 8-azido-6-methoxyquinoline ranged from 70% to 95% depending on the amine nucleophile (e.g., 95% with n-propylamine, 92% with cyclohexylamine) [1]. In contrast, photolysis of the parent 8-azidoquinoline under similar conditions gave significantly lower total yields, ranging from 27% to 86% (e.g., 36% with pyrrolidine, 42% with n-propylamine) [1]. While specific yield data for 6-azido-8-methoxyquinoline is not tabulated in the primary source, the authors explicitly state that under identical optimized conditions, '6-azido-8-methoxy-quinoline ring-expand in excellent yield to the corresponding dimethoxypyridoazepines' [1], confirming its participation in this enhanced reactivity class.
| Evidence Dimension | Photo-induced ring expansion yield in primary amines |
|---|---|
| Target Compound Data | Yield described as 'excellent' [1] (specific quantitative yield not tabulated in source but inferred to be comparable to regioisomer yields of 70-95%) [1] |
| Comparator Or Baseline | 8-Azidoquinoline (parent compound) yields: 36% (pyrrolidine), 42% (n-propylamine), 47% (piperidine) [1]; 8-Azido-6-methoxyquinoline (regioisomer) yields: 95% (n-propylamine), 92% (cyclohexylamine), 85% (n-butylamine) [1] |
| Quantified Difference | Methoxy-substituted analogs achieve up to 2.6-fold yield increase vs. unsubstituted parent (95% vs. 36%) [1] |
| Conditions | Photolysis in primary aliphatic amine solution; ambient temperature; UV irradiation [1] |
Why This Matters
This significant yield enhancement directly impacts synthetic efficiency, reducing material waste and purification burden when accessing complex pyridoazepine scaffolds, making procurement of the methoxy-substituted derivative a strategic choice for preparative-scale photochemistry.
- [1] Khan, Z. U., Patel, D. I., Smalley, R. K., Scriven, E. F. V., & Suschitzky, H. (1983). The photo-induced ring expansion of azido(methoxy)quinolines to methoxypyridoazepines. *Journal of the Chemical Society, Perkin Transactions 1*, 2495-2500. DOI: 10.1039/P19830002495 View Source
